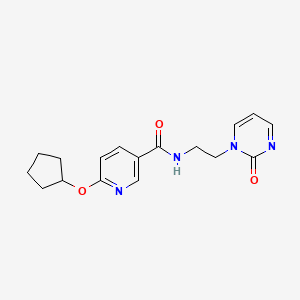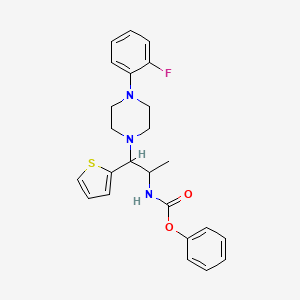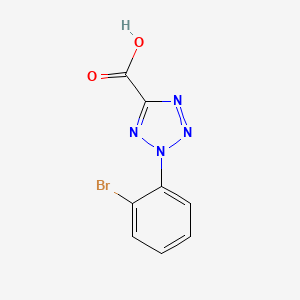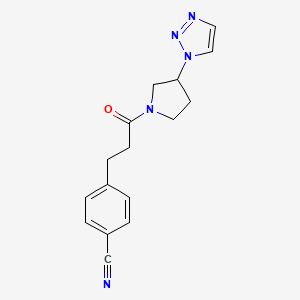
6-(cyclopentyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(cyclopentyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Biological Activities
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, showcasing a wide range of pharmacological activities, have been synthesized. These compounds demonstrate significant anti-fibrotic activities against immortalized rat hepatic stellate cells, suggesting potential as novel anti-fibrotic drugs. The compounds were evaluated for their ability to inhibit collagen expression and hydroxyproline content in cell culture, indicating their effectiveness in treating fibrosis (Gu et al., 2020).
Role in Cellular Energy Metabolism and Disease Prevention
Nicotinamide, a related compound, plays a critical role in cellular energy metabolism, influencing oxidative stress and modulating pathways related to cellular survival and death. It exhibits cytoprotective properties, blocking cellular inflammatory activation and apoptosis in various disorders, highlighting its potential for treating diseases like immune dysfunction, diabetes, and aging-related conditions (Maiese et al., 2009).
Antiprotozoal Activity
Compounds derived from nicotinamide have demonstrated potent antiprotozoal activity, particularly against Trypanosoma b.rhodesiense and Plasmodium falciparum, showcasing their potential as treatments for parasitic infections. In vivo studies confirm the curative effects of these compounds in mouse models, highlighting their therapeutic potential (Ismail et al., 2003).
Interaction with Microsomal Mixed-Function Oxidase Activity
Research on nicotinamide has shown its inhibitory effects on the metabolism of substrates by hepatic microsomal mixed-function oxidase. This inhibition suggests implications for drug interactions and the metabolism of other compounds, indicating the need for careful consideration in therapeutic applications (Schenkman et al., 1967).
Development of Fluorescent Analogues for Biological Studies
The creation of fluorescent analogs of nicotinamide adenine dinucleotide, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, has enabled advanced studies in biochemistry and cellular biology. These analogs facilitate the observation of enzymatic activities and interactions within cells, contributing to our understanding of cellular processes (Barrio et al., 1972).
properties
IUPAC Name |
6-cyclopentyloxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(18-9-11-21-10-3-8-19-17(21)23)13-6-7-15(20-12-13)24-14-4-1-2-5-14/h3,6-8,10,12,14H,1-2,4-5,9,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPPKMFBZHVIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)

![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)




![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2862282.png)




![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)